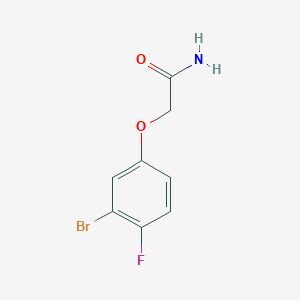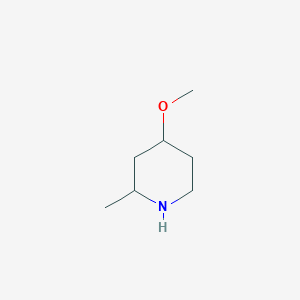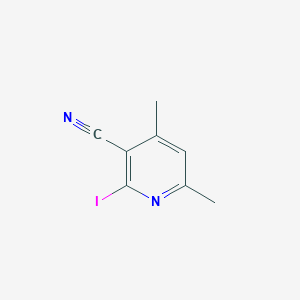
(3,4-Difluoro-phenyl)-propynoic acid ethyl ester
Übersicht
Beschreibung
(3,4-Difluoro-phenyl)-propynoic acid ethyl ester: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two fluorine atoms and a propynoic acid moiety esterified with an ethyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-phenyl)-propynoic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorophenylacetylene and propionic acid.
Esterification Reaction: The propionic acid is esterified with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Analyse Chemischer Reaktionen
(3,4-Difluoro-phenyl)-propynoic acid ethyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4-Difluoro-phenyl)-propynoic acid ethyl ester: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3,4-Difluoro-phenyl)-propynoic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug discovery, the compound may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes.
Vergleich Mit ähnlichen Verbindungen
(3,4-Difluoro-phenyl)-propynoic acid ethyl ester: can be compared with other similar compounds, such as:
3,4-Difluorophenylacetic acid ethyl ester: Similar structure but with a different functional group.
3,4-Difluorophenylpropionic acid ethyl ester: Similar core structure but with a different acid moiety.
3,4-Difluorophenylbutyric acid ethyl ester: Similar core structure but with a longer carbon chain.
Uniqueness: The presence of the propynoic acid moiety and the specific positioning of the fluorine atoms make this compound unique compared to its analogs.
Eigenschaften
IUPAC Name |
ethyl 3-(3,4-difluorophenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYDBDXHUVHFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B7974666.png)


![N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7974683.png)



